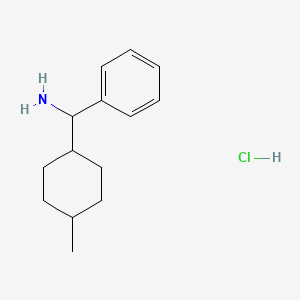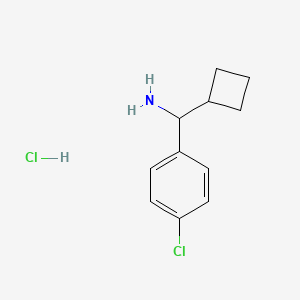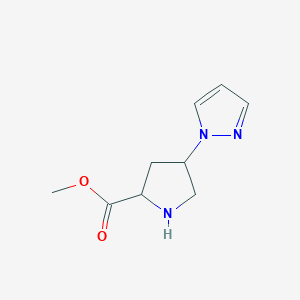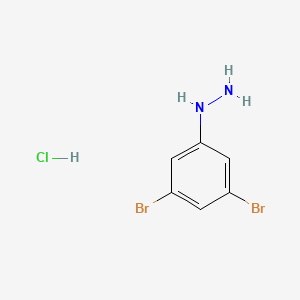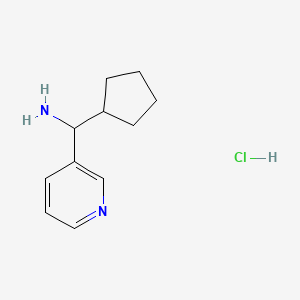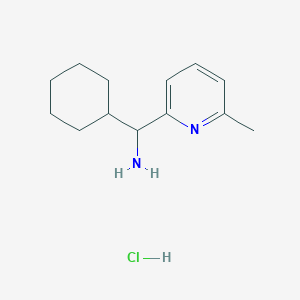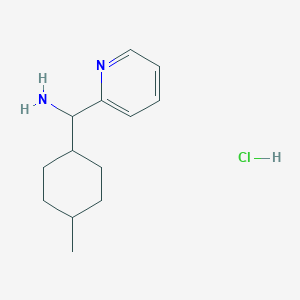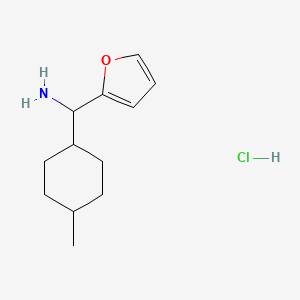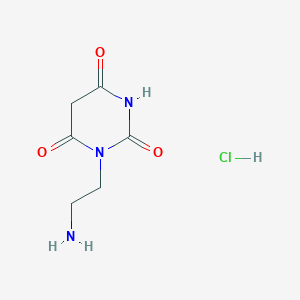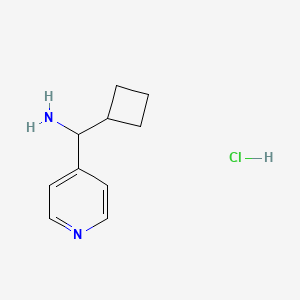
Toluene-4-sulfonic acid 2-(3-trityloxy-propoxy)-ethyl ester
Overview
Description
Toluene-4-sulfonic acid 2-(3-trityloxy-propoxy)-ethyl ester (T-4-SA-2-TPE) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid that has a melting point of approximately 220 °C and a boiling point of approximately 290 °C. It is soluble in water, ethanol, and methanol, making it ideal for use in aqueous solutions.
Scientific Research Applications
Intrinsically Stretchable Electrochromic Displays
Toluene-4-sulfonic acid plays a role in the fabrication of stretchable, electrochromic films by forming a uniform composite with poly(3,4-ethylenedioxythiophene) and polyurethane. This innovative material demonstrates reversible electrochromism without the need for an external conductive support, presenting potential applications in flexible electronic displays and wearable technology. The color change feature of this film can be quantified through digital image analysis, enhancing its application in visual displays (Kai et al., 2017).
Synthesis of Substituted Furans
The compound's acidic properties facilitate the transformation of alkyl esters into substituted furans, showcasing its utility in organic synthesis. Specifically, when methyl and ethyl esters of certain acids are heated in toluene in the presence of p-toluene sulfonic acid, they form substituted furanones, which are valuable in the synthesis of various organic compounds (Kulinkovich et al., 1988).
Esterification Reactions
Toluene-4-sulfonic acid is utilized in the catalysis of esterification reactions, as demonstrated in the synthesis of oleic acid esters. This process is pivotal in the production of biodiesel and other ester-based chemicals, highlighting the acid's importance in renewable energy and green chemistry applications (Lacaze-Dufaure & Mouloungui, 2000).
Surfactant Synthesis
The sulfonic acid component aids in the synthesis of surfactants by catalyzing the reaction between specific alcohols and acids. This process is crucial in the creation of surfactants for various industrial applications, including detergents and emulsifiers, demonstrating the compound's versatility in chemical manufacturing (Xuechuan, 2012).
Analytical Chemistry Applications
A novel application in analytical chemistry involves the use of toluene-4-sulfonic acid derivatives for the sensitive determination of free fatty acids in biological samples. This technique employs high-performance liquid chromatography with fluorescence detection, underlining the compound's significant role in advancing analytical methodologies (Dong et al., 2018).
properties
IUPAC Name |
2-(3-trityloxypropoxy)ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32O5S/c1-26-18-20-30(21-19-26)37(32,33)36-25-24-34-22-11-23-35-31(27-12-5-2-6-13-27,28-14-7-3-8-15-28)29-16-9-4-10-17-29/h2-10,12-21H,11,22-25H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXPELCKUYPFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



